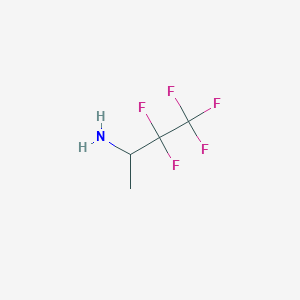

3,3,4,4,4-Pentafluorobutan-2-amine

説明

特性

CAS番号 |

1781334-71-1 |

|---|---|

分子式 |

C4H6F5N |

分子量 |

163.09 g/mol |

IUPAC名 |

3,3,4,4,4-pentafluorobutan-2-amine |

InChI |

InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3 |

InChIキー |

RUEFEAYJKJRHIH-UHFFFAOYSA-N |

正規SMILES |

CC(C(C(F)(F)F)(F)F)N |

製品の起源 |

United States |

19F NMR and 1H NMR chemical shifts for 3,3,4,4,4-Pentafluorobutan-2-amine

An In-depth Technical Guide to the ¹⁹F and ¹H NMR Chemical Shifts of 3,3,4,4,4-Pentafluorobutan-2-amine

Introduction: The Critical Role of Fluorine NMR in Modern Drug Discovery

The strategic incorporation of fluorine atoms into pharmaceutical candidates has become a cornerstone of modern drug development. The unique steric and electronic properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the ability to unambiguously characterize these fluorinated molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, serves as an exceptionally powerful tool for this purpose.[3][4]

The ¹⁹F nucleus possesses favorable NMR properties: 100% natural abundance, a high gyromagnetic ratio (providing 83% of the sensitivity of ¹H), and a spin of ½.[5] Most importantly, the chemical shift range of ¹⁹F is vast—spanning over 800 ppm—which provides exquisite sensitivity to subtle changes in the local electronic environment and dramatically reduces the probability of signal overlap, a common challenge in ¹H NMR.[6][7]

This guide provides an in-depth analysis of the predicted ¹⁹F and ¹H NMR spectra of 3,3,4,4,4-Pentafluorobutan-2-amine , a chiral molecule featuring multiple, distinct fluorine environments. We will explore the theoretical principles governing its spectral features, predict the chemical shifts and coupling patterns, and provide a robust experimental protocol for its characterization. This analysis serves as a practical case study for researchers engaged in the synthesis and analysis of novel fluorinated compounds.

Foundational Principles: Interpreting the NMR Spectra of Fluorinated Amines

Understanding the NMR spectrum of 3,3,4,4,4-Pentafluorobutan-2-amine requires a firm grasp of the factors that influence chemical shifts and spin-spin coupling in fluorinated systems.

Factors Influencing ¹⁹F Chemical Shifts

Unlike ¹H NMR, where shielding is dominated by diamagnetic effects, ¹⁹F chemical shifts are heavily influenced by the paramagnetic shielding term.[8] This is the primary reason for the expansive chemical shift range. Key factors include:

-

Electronegativity and Inductive Effects: The extreme electronegativity of fluorine results in significant deshielding of the nucleus, but the effect is complex. The presence of other electron-withdrawing groups can lead to downfield shifts (higher ppm values).[8]

-

Hybridization: The hybridization of the carbon atom bonded to the fluorine is critical. Fluorine attached to sp³-hybridized carbons, as in our target molecule, will have distinctly different chemical shift ranges compared to those on sp² carbons.[8]

-

Solvent Effects: Intermolecular interactions with the solvent (e.g., hydrogen bonding, dipole-dipole forces) can alter the electronic environment of the fluorine nucleus, causing chemical shift changes of several ppm.[8] Therefore, consistent reporting of the solvent is crucial for reproducibility.

Spin-Spin (J) Coupling: The Key to Connectivity

The true structural power of NMR lies in the analysis of through-bond J-coupling. In fluorinated molecules, coupling is often observed over a greater number of bonds (long-range coupling) than in typical ¹H NMR.[6] We must consider three primary types of coupling for our target molecule:

-

¹H-¹H Coupling (ⁿJHH): Governs the splitting patterns within the proton spectrum.

-

¹H-¹⁹F Coupling (ⁿJHF): Provides direct evidence of proximity between protons and fluorines. Geminal (²JHF) and vicinal (³JHF) couplings are particularly informative.

-

¹⁹F-¹⁹F Coupling (ⁿJFF): Crucial for assigning different fluorine environments within the molecule.

The magnitude of these coupling constants (measured in Hz) provides valuable information about bond connectivity and stereochemistry.[9]

Predicted ¹H and ¹⁹F NMR Spectra of 3,3,4,4,4-Pentafluorobutan-2-amine

Based on fundamental principles, we can predict the key features of the ¹H and ¹⁹F NMR spectra. The analysis is centered on the molecule's structure, which contains four distinct proton environments and two distinct fluorine environments.

Caption: Molecular structure of 3,3,4,4,4-Pentafluorobutan-2-amine with key groups labeled. C* denotes the chiral center.

Predicted ¹H NMR Spectrum

-

CH₃ Group (C1-H): This signal is expected to be a doublet . The three equivalent protons will be split by the single adjacent proton on C2 (³JHH).

-

CH Group (C2-H): This proton is at a chiral center and coupled to many other nuclei, which will result in a highly complex multiplet . It will be split by the three protons of the CH₃ group (³JHH), the two diastereotopic fluorines on C3 (³JHF), and potentially show smaller, long-range coupling to the CF₃ fluorines (⁴JHF).

-

NH₂ Group (N-H): The two amine protons will likely appear as a broad singlet . This signal may exchange with deuterium upon addition of D₂O, causing it to disappear from the spectrum, which is a useful diagnostic test.

-

Chemical Shift Ranges: Protons on carbons adjacent to heteroatoms or electron-withdrawing groups are shifted downfield.[10] We predict the CH proton to be the most downfield, followed by the CH₃ group, with the NH₂ signal being variable.

Predicted ¹⁹F NMR Spectrum

The presence of a chiral center at C2 renders the two fluorine atoms on C3 diastereotopic . This means they are chemically non-equivalent and will have different chemical shifts and produce separate signals.

-

CF₃ Group (C4-F): The three equivalent fluorines of the trifluoromethyl group are coupled to the two adjacent fluorines of the CF₂ group. This will result in a triplet (n+1 rule, n=2).

-

CF₂ Group (C3-F): This is the most complex signal. The two diastereotopic fluorines (let's call them Fa and Fb) will couple to each other (geminal ²JFF coupling), to the three fluorines of the CF₃ group (vicinal ³JFF coupling), and to the single proton on C2 (vicinal ³JHF coupling). The resulting signal will likely be a complex multiplet , or more specifically, an AB quartet of triplets further split by the C2-H proton. The "AB quartet" arises from the geminal coupling of the two non-equivalent fluorines, and each line of this quartet is then split into a triplet by the adjacent CF₃ group.

Summary of Predicted NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and key coupling constants for 3,3,4,4,4-Pentafluorobutan-2-amine. Note that chemical shift ranges are estimates based on typical values for similar structural motifs.

| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Coupling To | Expected J (Hz) |

| ¹H | CH₃ | ~1.2 - 1.5 | Doublet (d) | CH | ³JHH: ~7 Hz |

| ¹H | CH | ~3.5 - 4.0 | Multiplet (m) | CH₃, CF₂ | ³JHH: ~7 Hz, ³JHF: ~15-25 Hz |

| ¹H | NH₂ | Variable (broad) | Singlet (s, br) | - | - |

| ¹⁹F | CF₃ | ~ -80 to -85 | Triplet (t) | CF₂ | ³JFF: ~5-10 Hz |

| ¹⁹F | CF₂ | ~ -110 to -125 | Multiplet (m) or ABqt | CF₃, CF₂ (gem.), CH | ³JFF: ~5-10 Hz, ²JFF: >200 Hz, ³JHF: ~15-25 Hz |

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm). The geminal ²JFF coupling is expected to be very large.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, a rigorous and standardized experimental approach is necessary. This protocol ensures high-quality, reproducible data.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d₃ (CDCl₃) is a good starting point for many organic molecules.

-

Analyte Concentration: Accurately weigh approximately 5-10 mg of 3,3,4,4,4-Pentafluorobutan-2-amine and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean vial.

-

Internal Standard: Add a small amount of an internal standard. For ¹H NMR, Tetramethylsilane (TMS) is used (δ = 0 ppm). For ¹⁹F NMR, a common standard is Trifluoroacetic acid (TFA) or Hexafluorobenzene (C₆F₆, δ ≈ -164 ppm).[6]

-

Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (~4 cm).

Spectrometer Setup and Data Acquisition

The following protocol is based on a standard 400 MHz NMR spectrometer.

Caption: Standard workflow for acquiring ¹H and ¹⁹F NMR spectra.

Step-by-Step Acquisition:

-

Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Spectrum Acquisition:

-

Use a standard proton pulse program (e.g., 'zg30').

-

Set an appropriate spectral width (~16 ppm).

-

Acquire 8-16 scans with a relaxation delay (D1) of 1-2 seconds.

-

-

Probe Tuning for ¹⁹F: Tune and match the NMR probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).

-

¹⁹F Spectrum Acquisition:

-

Use an inverse-gated decoupling pulse program (e.g., 'zgfhigqn' or similar) to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification, if needed.[11][12]

-

Set a wide spectral width (~250 ppm) centered appropriately to capture all signals.

-

Acquire a larger number of scans (e.g., 64-128) due to the wider spectral range. A longer relaxation delay (D1) of 5-10 seconds is recommended for quantitative accuracy.[11]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to both spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹⁹F spectrum to the internal standard.

-

Integrate the signals and measure the chemical shifts and coupling constants.

-

Advanced Structural Confirmation: 2D NMR Techniques

To definitively confirm the assignments and coupling network, 2D NMR experiments are invaluable.

-

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment would produce cross-peaks between directly coupled or long-range coupled protons and fluorines. It would be the most direct way to confirm the coupling between the C2-H proton and the C3-F₂ fluorines.

-

¹H-¹H COSY (Correlation Spectroscopy): Would show a cross-peak between the C1-H₃ protons and the C2-H proton, confirming their vicinal relationship.

Caption: Predicted J-coupling network in 3,3,4,4,4-Pentafluorobutan-2-amine.

Conclusion

The NMR characterization of 3,3,4,4,4-Pentafluorobutan-2-amine presents an excellent model for understanding the complexities and rich informational content of spectra from fluorinated drug-like molecules. The ¹H spectrum is defined by straightforward splitting for the methyl group and a highly complex multiplet for the chiral center proton, driven by both H-H and H-F couplings. The ¹⁹F spectrum is predicted to be particularly informative, with the diastereotopic nature of the CF₂ fluorines creating a complex but assignable pattern that confirms the molecule's structure. By following the detailed experimental protocol and leveraging advanced 2D techniques, researchers can confidently elucidate the structure of this and other novel fluorinated compounds, accelerating the drug development pipeline.

References

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes. Available at: [Link]

-

Tantillo, D. J., & O'Hagan, D. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3653–3660. Available at: [Link]

-

Lee, S. H., et al. (2024). Serum Amine Profiling through Fluorine-Labeled ¹⁹F NMR Analysis. ChemRxiv. Available at: [Link]

-

NextSDS. (n.d.). 3,3,4,4,4-Pentafluorobutan-2-amine — Chemical Substance Information. Available at: [Link]

-

Puffer, B., et al. (2007). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]

-

Tury, M., et al. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(10), 2878–2888. Available at: [Link]

-

Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(6), 2216–2242. Available at: [Link]

-

ResearchGate. (2024). Serum Amine Profiling through Fluorine-Labeled ¹⁹F NMR Analysis. Available at: [Link]

-

St-Gelais, T., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(28), 8267–8277. Available at: [Link]

-

Lee, S. H., et al. (2024). Bioinspired Fluorine Labeling for ¹⁹F NMR-Based Plasma Amine Profiling. Analytical Chemistry, 96(4), 1614–1621. Available at: [Link]

-

Dovepress. (2013). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

ChemRxiv. (2022). A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine-carbon. Available at: [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

-

ResearchGate. (2022). A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Available at: [Link]

-

MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link]

-

MDPI. (2024). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Available at: [Link]

-

Analytical Methods. (2018). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. Available at: [Link]

-

Pomeranz, K., & Sesti, E. L. (2022). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. Journal of Magnetic Resonance, 340, 107231. Available at: [Link]

-

ResearchGate. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available at: [Link]

-

PT CHEM GROUP LIMITED. (n.d.). SDBS. Available at: [Link]

-

ChemRxiv. (2025). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. Available at: [Link]

-

NextSDS. (n.d.). (1-amino-3,3,4,4,4-pentafluorobutan-2-yl)(methyl)amine — Chemical Substance Information. Available at: [Link]

-

MDPI. (2022). A Quest for Effective ¹⁹F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Available at: [Link]

-

Prosser, R. S., & Wu, Y. (2023). A beginner's guide to ¹⁹F NMR and its role in drug screening. Biophysical Reports, 3(3), 100122. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the [{Pd(η³‐2‐Me‐C3H4)}6(4‐PPh2py)12{Pd2(tpbz)}3]¹⁸⁺.... Available at: [Link]

-

Wikipedia. (n.d.). Perfluorobutanesulfonic acid. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

- Google Patents. (n.d.). US20200277268A1 - Pentafluorophenyl sulfonamide compounds, compositions and uses thereof.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Thermodynamic and Metabolic Stability of 3,3,4,4,4-Pentafluorobutan-2-amine at Room Temperature: A Technical Guide for Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic amines is a highly effective tactic for modulating physicochemical properties and circumventing metabolic liabilities. 3,3,4,4,4-Pentafluorobutan-2-amine (often handled as its hydrochloride salt) represents a premium chiral building block utilized to enhance the lipophilicity, bioavailability, and thermodynamic stability of pharmaceutical candidates[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial property lists. Here, we will dissect the causality behind the thermodynamic stability of this compound at room temperature (25°C), explore the quantum mechanical reasons for its resistance to enzymatic degradation, and provide self-validating experimental protocols for rigorous laboratory profiling.

Physicochemical Profile & Thermodynamic Baseline

At room temperature (25°C), the free base of 3,3,4,4,4-pentafluorobutan-2-amine is prone to volatilization and atmospheric degradation (e.g., carbamate formation via CO₂ absorption). To establish a thermodynamically stable baseline for storage and handling, the compound is universally synthesized and isolated as a hydrochloride salt [2].

The protonation of the primary amine anchors the molecule in a stable crystalline lattice. The strong electron-withdrawing inductive effect (-I) of the pentafluoroethyl group (-C₂F₅) significantly lowers the pKa of the adjacent amine, reducing its nucleophilicity and rendering it highly stable against spontaneous oxidation under ambient conditions[3].

Quantitative Data Summary

| Property | Value | Causality / Implication |

| Chemical Name | 3,3,4,4,4-Pentafluorobutan-2-amine HCl | Standardized nomenclature for the stabilized salt. |

| CAS Number | 2055389-47-2 | Unique identifier for the hydrochloride racemate/enantiomers[2]. |

| Molecular Formula | C₄H⇷ClF₅N | Polyfluorination drives lipophilicity and metabolic resistance. |

| Molecular Weight | 199.55 g/mol | Low molecular weight ideal for fragment-based drug design. |

| Physical Form (25°C) | Solid (Powder) | Crystal lattice provides high thermodynamic stability at RT[2]. |

| Storage Temp. | Room Temperature (RT) | No cold-chain required due to the high activation energy of degradation[2]. |

Mechanistic Causality: The Fluorine Effect on Stability

The thermodynamic stability of 3,3,4,4,4-pentafluorobutan-2-amine is fundamentally rooted in the bond dissociation energies (BDE) of its constituents. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) compared to a standard carbon-hydrogen (C-H) bond (~99 kcal/mol)[3].

The Thermodynamic Blockade of Cytochrome P450

When drug developers integrate this amine into a pharmacophore, the primary goal is often to block Cytochrome P450 (CYP450) mediated metabolism. The causality of this resistance is purely thermodynamic:

-

Standard Aliphatic Amines: CYP450 enzymes typically oxidize aliphatic sites via a Hydrogen Atom Transfer (HAT) mechanism. The ferryl radical (Fe=O) abstracts a hydrogen to form an Fe(III)-OH intermediate. This process is thermodynamically favorable because the resulting O-H bond is extremely strong (~115 kcal/mol)[4].

-

Fluorinated Amines: For CYP450 to oxidize the pentafluoroethyl group, it would require a Fluorine Atom Transfer (FAT) . This would generate an Fe(III)-O-F intermediate. Because the O-F bond strength is only ~60 kcal/mol, this transition state is thermodynamically infeasible[4]. Consequently, the activation energy barrier is insurmountable at physiological and room temperatures, preserving the molecule's structural integrity.

CYP450 metabolic resistance mechanism comparing HAT and FAT thermodynamic pathways.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic and metabolic stability of 3,3,4,4,4-pentafluorobutan-2-amine, laboratory workflows must be designed as self-validating systems. This means every protocol must include internal controls that prove the assay's mechanical integrity.

Protocol A: Solid-State Thermal Profiling via DSC

Objective: Validate that the hydrochloride salt undergoes no polymorphic transitions or degradation at room temperature (25°C). Causality for Method: Differential Scanning Calorimetry (DSC) measures the heat flow associated with physical transitions. A flat baseline at 25°C confirms absolute thermodynamic stability under ambient storage.

-

Sample Preparation: Weigh 2.0–3.0 mg of 3,3,4,4,4-pentafluorobutan-2-amine HCl powder into an aluminum standard hermetic pan. Seal with a precision crimper.

-

Control Implementation (Self-Validation): Prepare an identical, empty sealed aluminum pan to serve as the reference. This subtracts the baseline heat capacity of the pan itself, ensuring any endothermic/exothermic signals are strictly from the compound.

-

Equilibration: Equilibrate the DSC cell to 10°C under a continuous dry nitrogen purge (50 mL/min) to prevent ambient moisture condensation.

-

Thermal Ramp: Heat the sample from 10°C to 200°C at a strict rate of 10°C/min. Why 10°C/min? This specific rate ensures uniform thermal equilibrium within the sample, preventing artificial broadening of endothermic melting peaks.

-

Data Analysis: Verify the absence of thermal events (peaks) between 15°C and 40°C, confirming room temperature stability.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Confirm the thermodynamic blockade of CYP450-mediated metabolism.

-

Incubation Setup: Prepare a 1 µM solution of the amine in 0.1 M potassium phosphate buffer (pH 7.4). Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

-

Control Implementation (Self-Validation): Run a parallel assay using Verapamil (a known high-clearance CYP substrate). If Verapamil degrades rapidly but the fluorinated amine does not, it proves the microsomes are active and the amine's stability is intrinsic, not an artifact of dead enzymes.

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

-

Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

-

Quantification: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ).

Step-by-step workflow for validating thermodynamic and metabolic stability.

Field-Proven Applications in Drug Development

The theoretical thermodynamic stability of 3,3,4,4,4-pentafluorobutan-2-amine translates directly into clinical efficacy. A premier example is the discovery of BAY 2413555 , a selective positive allosteric modulator (PAM) of the M2 receptor developed by Bayer to restore cardiac autonomic balance[1].

During the optimization phase, researchers faced challenges with metabolic clearance and efflux ratios. By incorporating the pentafluorobutyl residue derived from 3,3,4,4,4-pentafluorobutan-2-amine, the development team successfully maintained excellent M2 PAM potency while simultaneously achieving the required metabolic stability in hepatocytes[1]. The polyfluorinated tail provided the exact steric and electronic parameters needed to resist enzymatic degradation while optimizing passive diffusion.

References

-

National Institutes of Health (PMC). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. URL:[Link]

-

Journal of Medicinal Chemistry (ACS Publications). Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance. URL: [Link]

Sources

The Profound Electron-Withdrawing Effects of the Pentafluoroethyl Group in 3,3,4,4,4-Pentafluorobutan-2-amine: A Physicochemical Analysis for Drug Development

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine and fluoroalkyl groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the pentafluoroethyl (CF₃CF₂-) group stands out for its potent electronic effects. This technical guide provides an in-depth analysis of the electron-withdrawing nature of the pentafluoroethyl group, using 3,3,4,4,4-Pentafluorobutan-2-amine as a model compound. We will explore the fundamental principles of inductive effects, their quantifiable impact on amine basicity (pKa), detailed experimental protocols for pKa determination, and the critical implications of these properties for researchers, scientists, and drug development professionals.

Introduction: The Power of Fluorine in Modulating Molecular Properties

In the landscape of drug discovery, the ability to fine-tune a molecule's properties is paramount to achieving the desired balance of potency, selectivity, and pharmacokinetic performance. Electron-withdrawing groups (EWGs) play a pivotal role in this process by altering the electron distribution within a molecule, thereby influencing its reactivity, binding interactions, and metabolic stability.[1][2][3][4]

Fluorine, being the most electronegative element, and by extension, fluoroalkyl groups, are particularly potent EWGs.[5][6] Their introduction into a molecular scaffold can lead to dramatic and often predictable changes in acidity and basicity. This guide focuses on the pentafluoroethyl group, a substituent whose strong electron-withdrawing capacity significantly impacts the basicity of nearby functional groups, such as the primary amine in 3,3,4,4,4-Pentafluorobutan-2-amine. Understanding this influence is crucial for the rational design of novel therapeutics.

The Pentafluoroethyl Group: A Profile in Electron Withdrawal

The defining characteristic of the pentafluoroethyl group is its intense and pervasive inductive effect (–I effect). This phenomenon arises from the cumulative pull of five highly electronegative fluorine atoms on the shared electrons of the carbon-carbon and carbon-fluorine bonds.

-

Cumulative Inductive Effect: Each fluorine atom powerfully withdraws electron density from the carbon atom to which it is attached. This effect is transmitted through the sigma bonds of the carbon chain, creating a significant electron deficit that extends to neighboring atoms.[2]

-

Impact on the Amine: In 3,3,4,4,4-Pentafluorobutan-2-amine, the pentafluoroethyl group is positioned beta (β) to the nitrogen atom. The strong –I effect propagates through the C3-C2 bond, significantly reducing the electron density on the nitrogen atom's lone pair.[3][7][8] This depletion of electron density is the primary driver for the observed changes in the amine's chemical properties.

The logical relationship of this inductive effect is visualized below.

Caption: Inductive electron withdrawal by the C₂F₅ group in the amine.

Quantifying the Impact: Amine Basicity and pKa

The most direct consequence of the pentafluoroethyl group's electron-withdrawing effect is a profound reduction in the basicity of the amine. Basicity, in this context, refers to the ability of the nitrogen's lone pair of electrons to accept a proton (H⁺). This property is quantified by the pKa of the conjugate acid (R-NH₃⁺).

A lower pKa value signifies a stronger conjugate acid, which in turn means the parent amine is a weaker base.[9] The reduced electron density on the nitrogen of 3,3,4,4,4-Pentafluorobutan-2-amine makes its lone pair less available for protonation, resulting in a significantly lower pKa compared to its non-fluorinated counterpart, butan-2-amine.

| Compound | Structure | Expected pKa (Conjugate Acid) | Effect of Substituent |

| Butan-2-amine | CH₃CH(NH₂)CH₂CH₃ | ~10.6 | Reference (Alkyl groups are weakly electron-donating) |

| 3,3,4,4,4-Pentafluorobutan-2-amine | CH₃CH(NH₂)CF₂CF₃ | Significantly < 10.6 | Strong electron withdrawal by C₂F₅ group drastically reduces basicity |

Causality: The strong inductive pull of the pentafluoroethyl group destabilizes the corresponding ammonium cation (R-NH₃⁺). This destabilization makes the amine less willing to accept a proton, hence it is a weaker base. Studies have shown that fluorination at the β-position to an amine can decrease the pKa by approximately 1.7 units for each fluorine atom, illustrating the powerful, cumulative nature of this effect.[8]

The Taft Equation: A Quantitative Framework

The Taft equation provides a powerful tool for dissecting the electronic and steric effects of substituents in aliphatic systems.[10][11][12] It is a linear free-energy relationship expressed as:

log(k/k₀) = ρσ + δEₛ

Where:

-

σ* (sigma-star) is the polar substituent constant, which quantifies the inductive effect. A positive value indicates an electron-withdrawing group.

-

ρ* (rho-star) is the reaction constant, indicating the sensitivity of the reaction to polar effects.

-

Eₛ is the steric substituent constant.

-

δ is the sensitivity of the reaction to steric effects.

For the pentafluoroethyl group, the σ* value is expected to be large and positive, significantly greater than that of a trifluoromethyl group, reflecting its superior electron-withdrawing strength through induction.[13]

Experimental Protocol: Determination of pKa by Potentiometric Titration

To empirically validate the theoretical effects, the pKa of 3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride can be determined with high accuracy using potentiometric titration. This method is a self-validating system as the resulting titration curve provides a clear inflection point for data analysis.[14][15][16]

Materials and Equipment

-

3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride[17]

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

Beaker (100 mL)

Step-by-Step Procedure

-

Preparation of Analyte: Accurately weigh approximately 0.5 mmol of 3,3,4,4,4-pentafluorobutan-2-amine hydrochloride and dissolve it in 50 mL of CO₂-free deionized water in a 100 mL beaker.

-

System Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.

-

Initial Measurement: Record the initial pH of the amine hydrochloride solution.

-

Titration: Begin adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point, which will be indicated by a sharp increase in pH. The increments should be smaller near the equivalence point to capture the inflection with high resolution.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (the center of the inflection). This can be found using the first or second derivative of the curve.

-

The pKa is the pH at the half-equivalence point (Vₑ/2). At this point, the concentrations of the protonated amine (R-NH₃⁺) and the free amine (R-NH₂) are equal.

-

Experimental Workflow Diagram

Caption: Workflow for pKa determination via potentiometric titration.

Implications for Drug Development Professionals

The ability to precisely modulate amine basicity using groups like pentafluoroethyl is not an academic exercise; it has profound, tangible consequences in drug design and development. The pKa of an amine directly influences its ionization state at physiological pH (~7.4), which in turn governs several critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Aqueous Solubility: A lower pKa means the amine will be less protonated and thus less charged at physiological pH. While this can decrease aqueous solubility, it enhances membrane permeability.

-

Membrane Permeability: The neutral, uncharged form of a drug is generally more lipophilic and can more readily cross biological membranes, such as the intestinal wall or the blood-brain barrier. Lowering the pKa increases the population of the neutral species, potentially improving absorption.

-

Receptor Binding: The charge state of an amine is often critical for its interaction with the target protein. A precise pKa is necessary to ensure the molecule is in the correct protonation state to form key ionic or hydrogen bonds in the binding pocket.

-

Metabolic Stability: Fluorination is a well-established strategy to block sites of metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a much stronger C-F bond can significantly increase a drug's half-life.[18][19]

-

Reduced Off-Target Effects: High basicity in drug candidates is often associated with toxicity, particularly cardiotoxicity via hERG channel inhibition. Reducing basicity by introducing a pentafluoroethyl group can mitigate these risks.

The interplay between these factors is summarized below.

Caption: Relationship between amine pKa and key drug development properties.

Conclusion

The pentafluoroethyl group exerts a powerful and predictable electron-withdrawing effect, primarily through induction. In 3,3,4,4,4-Pentafluorobutan-2-amine, this effect results in a significant decrease in the basicity of the amine functional group, which can be quantified by a lower pKa value. This modulation is not a subtle tweak but a transformative alteration of the molecule's fundamental physicochemical character. For researchers and drug developers, the pentafluoroethyl group is a critical tool in the molecular toolkit, enabling the rational design of compounds with optimized solubility, permeability, target affinity, and metabolic profiles, ultimately leading to safer and more effective medicines.

References

-

20 PMC.

-

5 PMC.

-

21 DTIC.

-

14 DOI.

-

7 PMC.

-

ResearchGate.

-

MDPI.

-

Scholaris.

-

American Chemical Society.

-

ScienceDirect.

-

askIITians.

-

Fiveable.

-

Master Organic Chemistry.

-

AAT Bioquest.

-

Wikipedia.

-

Grokipedia.

-

ResearchGate.

-

PubMed.

-

Alfa Chemistry.

-

Dalal Institute.

-

PMC.

-

PubMed.

-

NextSDS.

-

arXiv.org.

-

ResearchGate.

-

ACS Publications.

-

Google Patents.

-

PMC.

-

PMC.

-

PubChem.

-

Royal Society of Chemistry.

-

Sigma-Aldrich.

Sources

- 1. Basicity of Amine – Study Material for IIT JEE | askIITians [askiitians.com]

- 2. fiveable.me [fiveable.me]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. What are the factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]

- 5. The Impact of Perfluoroalkyl Groups on Phosphane Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Taft equation - Wikipedia [en.wikipedia.org]

- 11. Taft equation â Grokipedia [grokipedia.com]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. uregina.scholaris.ca [uregina.scholaris.ca]

- 17. 3,3,4,4,4-pentafluorobutan-2-amine hydrochloride | 2055389-47-2 [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apps.dtic.mil [apps.dtic.mil]

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 3,3,4,4,4-Pentafluorobutan-2-amine

Introduction: The Significance of Chiral Fluorinated Amines

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, chiral fluorinated amines are increasingly sought-after building blocks in the development of pharmaceuticals and agrochemicals.[2][3] 3,3,4,4,4-Pentafluorobutan-2-amine, with its stereogenic center adjacent to a sterically demanding pentafluoroethyl group, represents a valuable yet challenging synthetic target. This guide provides an in-depth overview of robust enantioselective pathways for the synthesis of this chiral amine, designed for researchers and professionals in drug discovery and chemical development.

Strategic Approaches to Enantioselective Synthesis

The asymmetric synthesis of chiral amines, particularly those bearing fluorinated substituents, can be broadly categorized into several key strategies. This guide will focus on three prominent and versatile approaches:

-

Asymmetric Hydrogenation of Prochiral Ketimines: A highly efficient and atom-economical method that utilizes a chiral catalyst to stereoselectively reduce a carbon-nitrogen double bond.[4][5][6]

-

Enzymatic Kinetic Resolution: This biocatalytic approach leverages the high stereoselectivity of enzymes to resolve a racemic mixture of the target amine.[7][8]

-

Chiral Auxiliary-Mediated Synthesis: A classic and reliable strategy where a temporary chiral moiety guides a diastereoselective transformation, which is later cleaved to yield the enantiopure product.[9]

Asymmetric Hydrogenation of N-Aryl-3,3,4,4,4-pentafluorobutan-2-imine

Asymmetric hydrogenation of imines is a premier strategy for the synthesis of chiral amines.[6] Transition metal catalysts, particularly those based on rhodium and iridium with chiral phosphine ligands, have demonstrated remarkable efficacy in the hydrogenation of fluorinated ketimines.[1][4][10] The choice of a suitable N-protecting group on the imine substrate is crucial, as it can influence both reactivity and the ease of its subsequent removal.

Mechanistic Rationale

The enantioselectivity of the hydrogenation is governed by the formation of a chiral catalyst-substrate complex. The chiral ligand creates a sterically defined environment around the metal center, forcing the imine to coordinate in a specific orientation. This directs the delivery of hydrogen from one face of the C=N double bond, leading to the preferential formation of one enantiomer of the amine.

Sources

- 1. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric Synthesis of Fluoroamines from Chiral Aziridines (Journal Article) | ETDEWEB [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Integration of 3,3,4,4,4-Pentafluorobutan-2-amine in Peptidomimetic Drug Design

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Scientists Focus: Modulating Physicochemical Properties, Overcoming P-gp Efflux, and Enhancing Metabolic Stability

The Mechanistic Rationale for Pentafluoroethylation

The transition from native peptides to orally bioavailable, metabolically stable peptidomimetics is frequently bottlenecked by poor membrane permeability and rapid proteolytic or hepatic degradation. The incorporation of highly fluorinated aliphatic amines, specifically 3,3,4,4,4-pentafluorobutan-2-amine (PFBA) , offers a sophisticated bioisosteric solution to these challenges.

Unlike the more commonly utilized trifluoromethyl (–CF₃) group, the pentafluoroethyl (–C₂F₅) moiety provides a substantially larger hydrophobic surface area and a stronger localized inductive effect[1]. When PFBA is incorporated into a peptidomimetic scaffold (e.g., as a C-terminal amide or a side-chain modification), it exerts three profound physicochemical changes:

-

Dramatic pKa Attenuation: The strong electron-withdrawing nature of the –C₂F₅ group pulls electron density away from the adjacent nitrogen lone pair via the σ-bond network. The introduction of fluorine atoms at the β-carbon typically decreases amine basicity by approximately 1.7 pKₐ units per fluorine atom[2]. Consequently, the pKₐ of the amine drops from a highly basic ~10.5 (in standard alkylamines) to a near-neutral ~6.5–7.0.

-

Evasion of P-glycoprotein (P-gp) Efflux: Polybasic peptides are notorious substrates for P-gp efflux pumps. By lowering the pKₐ, PFBA ensures the molecule exists predominantly in its unionized (neutral) state at physiological pH (7.4), which exponentially increases passive lipid bilayer permeability and effectively circumvents P-gp recognition[3].

-

Steric and Electronic Shielding: The dense electron cloud of the five fluorine atoms sterically blocks cytochrome P450 (CYP450) enzymes from accessing adjacent oxidizable C–H bonds, thereby prolonging the drug's half-life[4].

Caption: Mechanistic impact of the pentafluoroethyl group on physicochemical properties.

Quantitative Physicochemical Profiling

To illustrate the causality of fluorine insertion, Table 1 summarizes the theoretical and observed shifts in physicochemical properties when transitioning from a standard alkylamine to PFBA.

Table 1: Comparative Physicochemical Properties of Aliphatic Amine Building Blocks

| Compound | Structural Motif | Estimated pKₐ | LogP (calc) | Dominant State at pH 7.4 | P-gp Liability |

| Butan-2-amine | –CH(CH₃)–CH₂–CH₃ | ~10.5 | 0.8 | Cationic (>99%) | High |

| 1,1,1-Trifluorobutan-2-amine | –CH(CH₃)–CH₂–CF₃ | ~8.8 | 1.4 | Cationic (~96%) | Moderate |

| 3,3,4,4,4-Pentafluorobutan-2-amine | –CH(CH₃)–CF₂–CF₃ | ~6.5 - 7.0 | 2.1 | Neutral (>70%) | Low |

Experimental Workflows & Protocols

The following protocols provide a self-validating system for synthesizing and evaluating PFBA-modified peptidomimetics.

Caption: Workflow for integrating PFBA into peptidomimetic drug discovery.

Protocol 1: Amide Coupling of PFBA to a Peptidic Carboxylic Acid

Expert Insight: Because the –C₂F₅ group drastically reduces the nucleophilicity of the adjacent amine, standard coupling reagents (e.g., EDC/HOBt) will result in poor yields. This protocol utilizes HATU, a highly reactive uronium salt, combined with mild heating to overcome the elevated activation energy barrier.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of the N-protected amino acid/peptide in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Coupling: Add 1.5 eq of 3,3,4,4,4-Pentafluorobutan-2-amine (PFBA) to the reaction mixture. Elevate the temperature to 40°C. Causality: The thermal energy compensates for the poor nucleophilicity of the deactivated fluorinated amine.

-

In-Process Monitoring: After 4 hours, sample 5 µL of the reaction, dilute in methanol, and analyze via LC-MS. Self-Validation: The reaction is complete when the mass corresponding to the active ester disappears and the target PFBA-amide mass emerges.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove residual DMF), followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: Physicochemical Validation (pKₐ and LogD₇.₄)

Expert Insight: Validating the pKₐ shift is critical, as it is the primary driver for improved bioavailability and reduced efflux.

Step-by-Step Methodology:

-

pKₐ Determination (Potentiometric Titration): Dissolve 1 mg of the purified PFBA-peptidomimetic in 1.5 mL of a standardized ionic strength solvent (0.15 M KCl). Using an automated titrator (e.g., Sirius T3), titrate the solution from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH under a nitrogen blanket. Calculate the pKₐ from the inflection point of the Bjerrum plot.

-

LogD₇.₄ Determination (Shake-Flask Method): Prepare a biphasic system of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4), mutually saturated for 24 hours prior to use.

-

Equilibration: Dissolve the compound in the octanol phase to a concentration of 100 µM. Add an equal volume of PBS. Shake vigorously at 25°C for 2 hours to achieve thermodynamic equilibrium.

-

Phase Separation & Quantification: Centrifuge the mixture at 3000 × g for 15 minutes to ensure sharp phase separation. Carefully sample both the octanol and aqueous layers. Analyze via LC-MS/MS.

-

Calculation: LogD₇.₄ = Log₁₀(AUC_octanol / AUC_buffer). Expected Result: The PFBA derivative should exhibit a LogD₇.₄ > 2.0, indicating excellent lipid solubility.

Protocol 3: In Vitro Metabolic Stability (Human Liver Microsomes)

Expert Insight: This assay proves the steric and electronic shielding effect of the pentafluoroethyl group against CYP450-mediated Phase I metabolism.

Step-by-Step Methodology:

-

Pre-Incubation: In a 96-well plate, combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

-

Initiation: Add a NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂) to initiate the CYP450 reaction.

-

Kinetic Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

-

Quenching (Self-Validation): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the enzymes, locking the metabolic profile at that exact second, while the internal standard controls for LC-MS injection variability.

-

Analysis: Centrifuge the quenched plates at 4000 × g for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system. Calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

Expected Outcomes & Data Interpretation

When substituting a standard alkylamine with PFBA in a peptidomimetic lead, researchers should anticipate the data trends outlined in Table 2. If the Efflux Ratio remains >2.0 despite PFBA incorporation, researchers must investigate alternative hydrogen bond donors within the peptide backbone that may still be triggering P-gp recognition.

Table 2: Expected Pharmacokinetic Improvements in PFBA-Peptidomimetics

| Assay / Parameter | Non-Fluorinated Lead | PFBA-Modified Lead | Interpretation of Causality |

| Caco-2 Permeability (P_app) | < 5 × 10⁻⁶ cm/s | > 15 × 10⁻⁶ cm/s | Increased lipophilicity drives passive transcellular diffusion. |

| P-gp Efflux Ratio (B-A / A-B) | > 5.0 (High Efflux) | < 2.0 (Low Efflux) | pKₐ reduction eliminates the cationic charge required for P-gp binding. |

| HLM Half-Life (t₁/₂) | < 15 minutes | > 60 minutes | C–F bonds resist oxidative cleavage by CYP enzymes. |

References

-

Title: Applications of Fluorine in Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

-

Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC Source: nih.gov URL:[Link]

-

Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC Source: nih.gov URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3,3,4,4,4-Pentafluorobutan-2-amine as a Versatile Fluorinated Building Block for Agrochemicals

Introduction: The Strategic Advantage of Fluorination in Agrochemical Design

The introduction of fluorine atoms into active agrochemical ingredients is a proven strategy for enhancing their biological efficacy and metabolic stability. The unique physicochemical properties conferred by fluorine, such as high electronegativity, the strength of the C-F bond, and increased lipophilicity, can profoundly influence a molecule's absorption, translocation, and interaction with its biological target.[1][2] Fluorinated building blocks, particularly amines, are of significant interest as they provide a direct route to novel, high-performing fungicides, herbicides, and insecticides.[3][4] This document provides detailed application notes and protocols for the utilization of 3,3,4,4,4-pentafluorobutan-2-amine, a promising fluorinated building block for the synthesis of next-generation agrochemicals.

Physicochemical Properties of 3,3,4,4,4-Pentafluorobutan-2-amine

The presence of the pentafluoroethyl group significantly impacts the electronic and physical properties of the amine. Below is a table summarizing the key physicochemical parameters of 3,3,4,4,4-pentafluorobutan-2-amine, with estimated values based on analogous fluorinated amines and established principles of physical organic chemistry.

| Property | Value | Justification and Key Considerations |

| Molecular Formula | C₄H₆F₅N | - |

| Molecular Weight | 163.09 g/mol | - |

| Estimated pKa | 6.5 - 7.5 | The strong electron-withdrawing effect of the five fluorine atoms significantly reduces the basicity of the amine compared to its non-fluorinated analog, butan-2-amine (pKa ≈ 10.6). The pKa is expected to be lower than that of amines with fewer fluorine atoms in a similar position.[5][6] |

| Estimated logP | 1.5 - 2.0 | The pentafluoroethyl group substantially increases the lipophilicity of the molecule. This property is crucial for enhancing the penetration of the active ingredient through the waxy cuticle of plants or the exoskeleton of insects.[7][8] |

Synthesis of 3,3,4,4,4-Pentafluorobutan-2-amine: A Proposed Protocol

A reliable supply of 3,3,4,4,4-pentafluorobutan-2-amine is essential for its use in discovery and development programs. A robust and scalable synthesis can be envisioned through the reductive amination of the corresponding ketone, 3,3,4,4,4-pentafluorobutan-2-one.[9][10]

Protocol 1: Synthesis via Reductive Amination

This protocol describes the conversion of 3,3,4,4,4-pentafluorobutan-2-one to the target amine using ammonia and a suitable reducing agent.

Workflow for the Synthesis of 3,3,4,4,4-Pentafluorobutan-2-amine

Caption: Reductive amination of the corresponding ketone.

Materials:

-

3,3,4,4,4-Pentafluorobutan-2-one (1.0 eq)

-

Ammonia (7 N solution in methanol, 5.0 eq)

-

Titanium(IV) isopropoxide (1.2 eq)

-

Sodium borohydride (1.5 eq)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a stirred solution of 3,3,4,4,4-pentafluorobutan-2-one (1.0 eq) in anhydrous methanol at 0 °C, add titanium(IV) isopropoxide (1.2 eq) dropwise.

-

Add the 7 N solution of ammonia in methanol (5.0 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 3,3,4,4,4-pentafluorobutan-2-amine.

-

Purify the crude product by fractional distillation to obtain the pure amine.

Application in Agrochemical Synthesis: A Representative Protocol

The nucleophilic nature of the amine allows for its incorporation into various agrochemical scaffolds. A common strategy is the reaction with activated aromatic or heteroaromatic systems to form key intermediates.[11]

Protocol 2: Synthesis of a Fluorinated Fungicide Precursor

This protocol details the synthesis of a precursor for a hypothetical pyrazole-based fungicide through nucleophilic aromatic substitution (SNAᵣ).

Workflow for the Synthesis of a Fluorinated Fungicide Precursor

Caption: Nucleophilic aromatic substitution reaction.

Materials:

-

3,3,4,4,4-Pentafluorobutan-2-amine (1.1 eq)

-

1-Methyl-3-(trifluoromethyl)-5-chloro-1H-pyrazole-4-carbonitrile (1.0 eq) (or a similar activated chloropyrazole)

-

Potassium carbonate (2.0 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Condenser

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 1-methyl-3-(trifluoromethyl)-5-chloro-1H-pyrazole-4-carbonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Add 3,3,4,4,4-pentafluorobutan-2-amine (1.1 eq) to the stirred suspension.

-

Heat the reaction mixture to 100 °C and maintain for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure fluorinated fungicide precursor.

Conclusion

3,3,4,4,4-Pentafluorobutan-2-amine represents a valuable and highly promising building block for the agrochemical industry. Its unique combination of a chiral center and a pentafluoroethyl group offers the potential to introduce favorable physicochemical and biological properties into active ingredients. The proposed synthetic and application protocols provide a solid foundation for researchers to explore the full potential of this versatile fluorinated amine in the development of innovative and effective crop protection solutions.

References

-

Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[9][12]-Proton Shift Reaction.1 Scope and Limitations. The Journal of Organic Chemistry. [Link]

-

The fluorinated compounds were obtained by reductive amination. A) Asymmetric amination of ketones to fluorinated amines catalyzed by the transaminase; B) The reaction catalyzed by reductive aminase. ResearchGate. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

-

Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[9][12]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. [Link]

-

Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. [Link]

-

Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. MDPI. [Link]

-

Copper mediated C–H amination with oximes: en route to primary anilines. National Institutes of Health. [Link]

-

1,2-Fluoroamine synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and... ACS Publications. [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Society. [Link]

-

Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. ACS Publications. [Link]

-

New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham Repository. [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]

-

Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ResearchGate. [Link]

-

Nucleophilic Fluorination. The Doyle Group - UCLA. [Link]

-

Green Approach for Synthesis of Oximes by Using Natural Acids. ResearchGate. [Link]

-

The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ResearchGate. [Link]

-

Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. ACS Publications. [Link]

-

Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. National Institutes of Health. [Link]

-

Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. ResearchGate. [Link]

-

Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. PubMed. [Link]

-

Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). National Institutes of Health. [Link]

-

A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. National Institutes of Health. [Link]

-

Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. [Link]

-

Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. National Institutes of Health. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

3,3,4,4,4-pentafluorobutan-2-one — Chemical Substance Information. NextSDS. [Link]

-

3,3,4,4,4-Pentafluorobutan-2-one. PubChem. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

3,3,4,4,4-Pentafluorobutan-1-ol. PubChem. [Link]

-

(PDF) Amide bond formation using amino acid fluorides. ResearchGate. [Link]

-

3,3,4,4-Tetrafluorobutan-2-one. PubChem. [Link]

-

Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation. MDPI. [Link]

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Technical Support Center: Overcoming Steric Hindrance in 3,3,4,4,4-Pentafluorobutan-2-amine Coupling Reactions

Welcome to the technical support resource for navigating the synthetic challenges associated with 3,3,4,4,4-Pentafluorobutan-2-amine. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in forming amide bonds with this sterically demanding and electronically deactivated amine. Here, we provide in-depth troubleshooting advice, proven protocols, and a comparative analysis of coupling reagents to enhance your reaction success.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling reactions with 3,3,4,4,4-Pentafluorobutan-2-amine resulting in low to no yield?

A1: The difficulty in coupling 3,3,4,4,4-Pentafluorobutan-2-amine stems from a combination of two primary factors:

-

Steric Hindrance: The presence of a bulky trifluoromethyl group (CF₃) and two additional fluorine atoms on the carbon chain creates significant steric congestion around the amine's nitrogen atom.[1][2][3] This physical barrier impedes the approach of the activated carboxylic acid, making the formation of the tetrahedral intermediate challenging.[1]

-

Reduced Nucleophilicity: Fluorine is a highly electronegative atom. The strong electron-withdrawing inductive effect of the five fluorine atoms significantly reduces the electron density on the nitrogen atom.[4][5] This decrease in electron density lowers the nucleophilicity of the amine, making it a much weaker nucleophile compared to its non-fluorinated counterparts.[5]

Standard coupling reagents like HATU, HBTU, and EDC/HOBt often form activated esters that are not reactive enough to overcome the high activation energy barrier presented by this combination of steric and electronic effects.[6]

Q2: Which classes of coupling reagents are more effective for a substrate like 3,3,4,4,4-Pentafluorobutan-2-amine?

A2: For challenging substrates that are both sterically hindered and electron-deficient, more potent coupling reagents are generally required. Consider exploring the following classes:

-

Acyl Fluoride Precursors: Generating highly reactive acyl fluorides in situ from the carboxylic acid has proven to be a successful strategy for extremely hindered couplings where other methods have failed.[7][8][9] Reagents like TCFH-NMI or BTFFH can be used for this purpose. Acyl fluorides are less sterically demanding than many other activated species, which can facilitate the reaction.[7]

-

Phosphonium Salts: Reagents such as PyBOP and PyAOP are known to be very effective for difficult couplings.[10][11] They can generate more reactive activated esters and are often preferred when racemization of the carboxylic acid is a concern.[10]

-

Uronium/Aminium Salts with Enhanced Reactivity: While standard uronium salts might be insufficient, more reactive analogues like HATU and its derivatives (e.g., HCTU) could offer better performance due to the formation of more reactive activated esters.[10][12]

Q3: How can I modify my reaction conditions to improve the yield of the coupling reaction?

A3: Optimizing reaction conditions is crucial for difficult couplings. Consider the following adjustments:

-

Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[6] Microwave heating has also been demonstrated to be effective in accelerating these types of reactions.[6]

-

Solvent: The choice of solvent can be critical. Aprotic polar solvents like DMF or NMP are commonly used, but for some systems, less polar solvents like dichloromethane (DCM) or toluene might be beneficial.

-

Concentration: Ensure the reaction is not too dilute. Running the reaction at a higher concentration (e.g., 0.5 M to 1.0 M) can increase the frequency of molecular collisions and favor the desired reaction pathway.

-

Stoichiometry: Using a slight excess of the carboxylic acid and coupling reagent can help to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

Q4: Is it possible to use a catalyst to improve the efficiency of these challenging amide bond formations?

A4: Yes, catalytic methods for amide bond formation are an active area of research and can be beneficial.[13][14] While many catalytic systems are still under development, some have shown promise for hindered substrates.[15][16] For instance, certain boron-based catalysts have been shown to facilitate direct amidation reactions under dehydrating conditions.[16] Additionally, the use of additives like DMAP (4-dimethylaminopyridine) can sometimes act as a nucleophilic catalyst to accelerate the reaction, especially when forming an activated ester intermediate.[17]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when coupling 3,3,4,4,4-Pentafluorobutan-2-amine.

Problem: Low or No Product Formation

| Potential Cause | Troubleshooting Steps & Solutions |

| Inadequate Activation of the Carboxylic Acid | 1. Switch to a More Potent Coupling Reagent: If using standard carbodiimide or uronium salt reagents, consider switching to a phosphonium salt (e.g., PyBOP) or an acyl fluoride precursor (e.g., BTFFH).[6][9][10] 2. Convert to Acid Chloride: For a highly reactive electrophile, consider converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[][19] Be aware that these conditions are harsh and may not be suitable for sensitive substrates.[6] |

| Low Nucleophilicity of the Amine | 1. Increase Reaction Temperature: Gently heating the reaction (e.g., to 50-80 °C) can help overcome the activation energy barrier.[6] 2. Use a Non-Nucleophilic, Stronger Base: If a base is required, ensure it is non-nucleophilic (e.g., DIPEA, 2,6-lutidine) to avoid competition with the amine. A stronger base may also help to deprotonate the amine more effectively, increasing its nucleophilicity. |

| Steric Hindrance | 1. Employ Acyl Fluorides: As mentioned, acyl fluorides are sterically smaller than many other activated intermediates and can be more effective.[7] 2. Prolonged Reaction Time: Sterically hindered reactions are often slow. Monitor the reaction over an extended period (24-48 hours) to allow for sufficient time for the coupling to occur. |

Problem: Formation of Side Products

| Potential Cause | Troubleshooting Steps & Solutions |

| Racemization of the Carboxylic Acid | 1. Use Racemization-Suppressing Reagents: Employ coupling reagents known to minimize racemization, such as those that incorporate HOAt or OxymaPure, like HATU or COMU.[10] Phosphonium salts like PyAOP are also good choices.[10] 2. Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of racemization. |

| Side Reactions of the Coupling Reagent | 1. Avoid Excess Reagent: Use the coupling reagent in a controlled stoichiometry (e.g., 1.1-1.2 equivalents). 2. Choose a Reagent with Water-Soluble Byproducts: Reagents like EDC produce a water-soluble urea byproduct, which simplifies purification compared to the insoluble urea from DCC.[6] |

Workflow for Troubleshooting Failed Reactions

Caption: A decision-making workflow for troubleshooting failed coupling reactions.

Comparative Data of Coupling Reagents for Hindered Substrates

While specific data for 3,3,4,4,4-Pentafluorobutan-2-amine is not extensively published, the following table provides a general comparison of coupling reagent classes for sterically hindered and electron-deficient substrates.

| Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | EDC, DCC | Cost-effective, readily available. | Often ineffective for hindered substrates, risk of N-acylurea formation, racemization.[20] |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency for standard couplings, easy to handle. | May be insufficient for highly hindered substrates, can cause guanidinylation side reactions.[10][20] |

| Phosphonium Salts | PyBOP, PyAOP | Excellent for hindered couplings, low racemization, clean reactions.[10][11] | Higher cost, byproducts can sometimes be difficult to remove. |

| Acyl Fluoride Precursors | BTFFH, TCFH-NMI | Highly effective for extremely hindered and electron-deficient substrates.[7][8][9] | Reagents can be moisture-sensitive, may require elevated temperatures. |

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using an Acyl Fluoride Precursor (BTFFH)

This protocol is adapted from methodologies proven to be effective for sterically hindered substrates.[7][8]

-

Activation: To a solution of the carboxylic acid (1.2 equivalents) in anhydrous dichloromethane (DCM) or acetonitrile, add BTFFH (1.3 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.

-

Coupling: Add 3,3,4,4,4-Pentafluorobutan-2-amine (1.0 equivalent) to the reaction mixture.

-

Reaction: Seal the reaction vessel and heat to 60-80°C. Monitor the reaction progress by a suitable technique (e.g., LC-MS or TLC) over 12-24 hours.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using a Phosphonium Salt (PyBOP)

This protocol is a robust method for difficult amide bond formations.[10][11]

-

Pre-mixing: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 equivalents), PyBOP (1.2 equivalents), and a non-nucleophilic base such as DIPEA (3.0 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Coupling: Add 3,3,4,4,4-Pentafluorobutan-2-amine (1.0 equivalent) to the reaction mixture.

-

Reaction: Continue stirring at room temperature or heat gently to 40-50°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with aqueous solutions to remove byproducts and the base. Dry the organic layer, concentrate, and purify the crude material by column chromatography.

Visualizing the Activation and Coupling Process

Caption: A simplified workflow of the amide coupling reaction.

References

- Amide bond formation strategies: latest advances on a dateless transform

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents.

- Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.

- Gagnon, D., & Brik, A. (2023).

- Optimizing Peptide Coupling: Key Techniques. (n.d.).

- Peptide Coupling Reagents Overview. (n.d.). Scribd.

- Amide bond formation: beyond the myth of coupling reagents. (2008, December 4). Chemical Society Reviews (RSC Publishing).

- Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. (n.d.). Benchchem.

- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.

- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.).

- Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry. (n.d.).

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.

- Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies.

- Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.).

- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).

- Movassaghi, M., & Schmidt, M. A. (2007).

- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.

- Catalytic amide bond forming methods. (n.d.).

- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2015, November 5).

- Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. (n.d.).

- Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis.